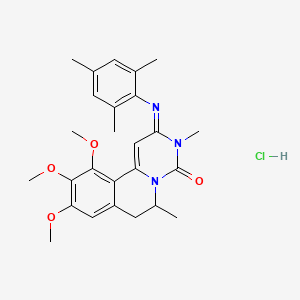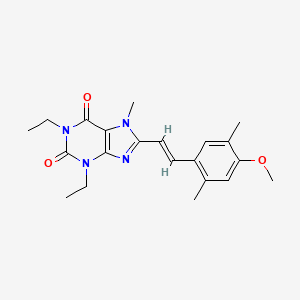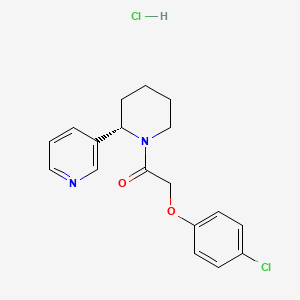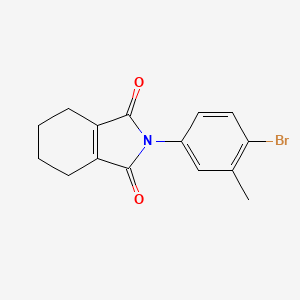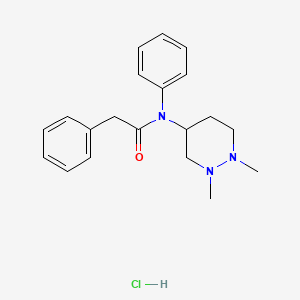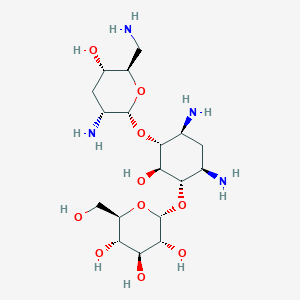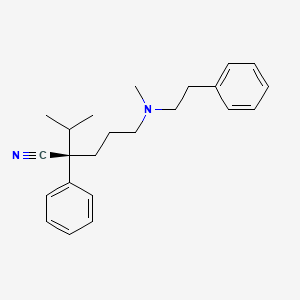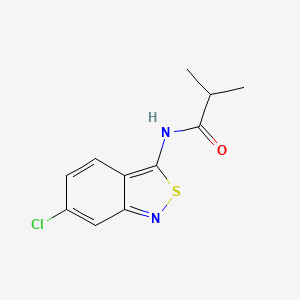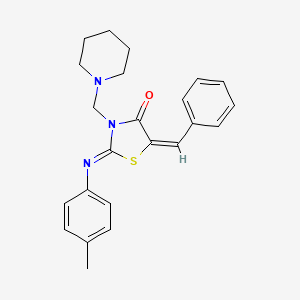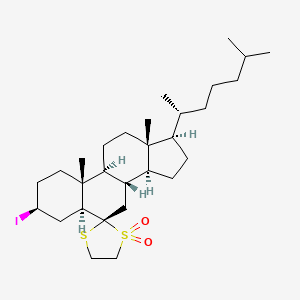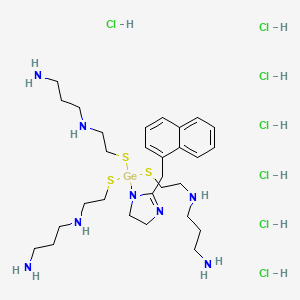
(2Z,6E)-3,7-Dimethyl-2,6-nonadienenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is characterized by its unique structure, which includes two E/Z centers and no defined stereocenters . This compound is used in various scientific and industrial applications due to its distinct chemical properties.
Preparation Methods
The synthesis of 3,7-dimethyl-2,6-nonadienenitrile involves several steps. One common method includes the reaction of 3,7-dimethyl-2,6-octadien-1-ol with hydrogen cyanide in the presence of a catalyst . The reaction conditions typically involve moderate temperatures and pressures to ensure the efficient formation of the nitrile group. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
3,7-dimethyl-2,6-nonadienenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like or , leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using or can convert the nitrile group to an amine.
Substitution: The nitrile group can undergo nucleophilic substitution reactions with reagents such as Grignard reagents or organolithium compounds , forming ketones or aldehydes
Scientific Research Applications
3,7-dimethyl-2,6-nonadienenitrile is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances and flavoring agents due to its distinct aroma
Mechanism of Action
The mechanism of action of 3,7-dimethyl-2,6-nonadienenitrile involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors , thereby modulating biochemical pathways. The exact molecular targets and pathways are still under investigation, but studies suggest that it may influence signal transduction and gene expression .
Comparison with Similar Compounds
3,7-dimethyl-2,6-nonadienenitrile can be compared with other similar compounds such as:
- 3,7-dimethyl-2,6-octadienenitrile
- 3,7-dimethyl-2,6-nonadienal
- 3,7-dimethyl-2,6-nonadienol
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications. The uniqueness of 3,7-dimethyl-2,6-nonadienenitrile lies in its specific nitrile group, which imparts distinct chemical properties and reactivity .
Properties
CAS No. |
1450589-74-8 |
|---|---|
Molecular Formula |
C11H17N |
Molecular Weight |
163.26 g/mol |
IUPAC Name |
(2Z,6E)-3,7-dimethylnona-2,6-dienenitrile |
InChI |
InChI=1S/C11H17N/c1-4-10(2)6-5-7-11(3)8-9-12/h6,8H,4-5,7H2,1-3H3/b10-6+,11-8- |
InChI Key |
DHJVLXVXNFUSMU-HOLFWZHHSA-N |
Isomeric SMILES |
CC/C(=C/CC/C(=C\C#N)/C)/C |
Canonical SMILES |
CCC(=CCCC(=CC#N)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-but-2-enedioic acid;[1-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] cyclohexanecarboxylate](/img/structure/B12739670.png)
